

Application Notes & Protocols: Quantification of Hydroxysafflor Yellow A in Biological Samples

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Compound of Interest		
Compound Name:	Hydroxysafflor yellow A	
Cat. No.:	B10762140	Get Quote

Introduction

Hydroxysafflor yellow A (HSYA) is a primary water-soluble C-glucosyl quinochalcone extracted from the flowers of safflower (Carthamus tinctorius L.).[1][2] It is the principal bioactive component of Safflower Yellow injection, a drug approved for treating angina pectoris and cerebral infarction.[3][4] HSYA exhibits a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticoagulant effects, making it a compound of significant interest in the treatment of cardiovascular and cerebrovascular diseases.[1][5]

Accurate quantification of HSYA in biological matrices such as plasma, urine, cerebrospinal fluid (CSF), and various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. However, the inherent chemical instability and low oral bioavailability of HSYA present analytical challenges.[1][2] These application notes provide detailed protocols for the robust and sensitive quantification of HSYA using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methodologies

The choice of analytical method depends on the required sensitivity and the complexity of the biological matrix.



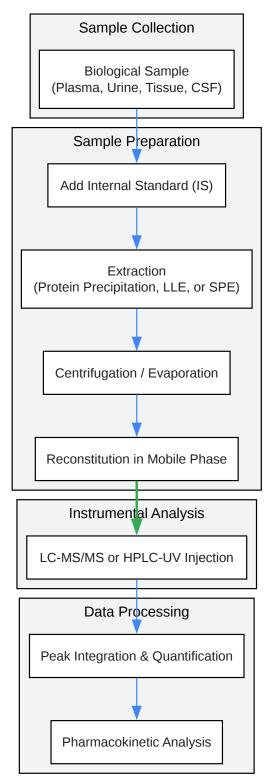
- HPLC-UV: A robust and widely accessible method suitable for samples with relatively high concentrations of HSYA (in the μg/mL range). It is often used for pharmacokinetic studies after intravenous administration or for analyzing tissue homogenates where concentrations are higher.[6]
- LC-MS/MS: The gold standard for bioanalysis due to its high sensitivity (pg/mL to ng/mL range), selectivity, and specificity.[1][2] This method is essential for studies involving low doses, oral administration (due to low bioavailability), or for detecting HSYA in complex matrices like CSF.[7][8]

General Experimental Workflow

The overall process for quantifying HSYA in biological samples follows a standardized workflow from sample collection to final data analysis.



General Workflow for HSYA Quantification



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Caption: Workflow for HSYA analysis in biological samples.



Protocol 1: HPLC-UV Quantification of HSYA in Rat Plasma and Tissues

This protocol is adapted from a method for quantifying HSYA in rat plasma and tissue homogenates following oral administration of safflower extract.[6]

- 1. Materials and Reagents
- HSYA reference standard (>98% purity)
- Internal Standard (IS): p-Hydroxybenzaldehyde
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Acetic acid (glacial)
- Deionized water
- 2. Sample Preparation
- Plasma: To 100 μ L of rat plasma, add 300 μ L of methanol containing the internal standard.
- Tissues (Intestine, Lung): Homogenize weighed tissue samples in saline. To a portion of the homogenate, add three volumes of methanol containing the internal standard.
- Extraction: Vortex-mix all samples for 3 minutes.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 20 minutes.
- Collection: Transfer the supernatant to a clean tube and inject a 20 μL aliquot into the HPLC system.
- 3. Chromatographic Conditions
- Instrument: Standard HPLC system with UV-Vis detector.



- Column: Hypersil BDS-C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: Gradient elution with Acetonitrile (A) and aqueous acetic acid (e.g., 0.1% v/v)
 (B).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 320 nm or 403 nm (HSYA shows maximum absorption at 403 nm).[2]
- Column Temperature: 30°C.
- 4. Quantification and Validation
- Prepare calibration standards by spiking blank plasma/tissue homogenate with known concentrations of HSYA.
- Construct a calibration curve by plotting the peak area ratio (HSYA/IS) against the nominal concentration.
- The method should be validated for linearity, precision, accuracy, and recovery.[6]

Protocol 2: UPLC-MS/MS Quantification of HSYA in Human Biological Fluids

This protocol provides a highly sensitive method for quantifying HSYA in human plasma, urine, and cerebrospinal fluid, particularly after administration of products like Xuebijing injection.[7]

- 1. Materials and Reagents
- HSYA reference standard (>98% purity)
- Internal Standard (IS): Puerarin is a suitable choice.[8]
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)



- Deionized water (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- 2. Sample Preparation (Solid-Phase Extraction SPE)
- Pre-treatment: To 100 μL of plasma, urine, or CSF, add the internal standard solution.
- SPE: Use a suitable SPE cartridge (e.g., C18).
 - Condition the cartridge with methanol followed by deionized water.
 - Load the pre-treated sample.
 - Wash the cartridge with water to remove interferences.
 - Elute HSYA and the IS with methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase.
- Injection: Inject a 5 μL aliquot into the UPLC-MS/MS system.
- 3. UPLC-MS/MS Conditions
- Instrument: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 μm).[7]
- Mobile Phase: Gradient elution using Methanol and 0.1% formic acid in water.
- Flow Rate: 0.3 mL/min.[7]
- Ionization Mode: ESI in negative mode.
- MS/MS Detection (MRM):



- HSYA Transition: m/z 611.0 → 491.1[7]
- Puerarin (IS) Transition: m/z 415.2 → 295.1[8]
- 4. Quantification and Validation
- The method demonstrates linearity in the range of 1-1000 ng/mL.[1][8]
- The lower limit of quantitation (LLOQ) can reach 1 ng/mL.[8]
- Validate for intra- and inter-day precision and accuracy, recovery, and matrix effects.[7][8]

Quantitative Data Summary

The following tables summarize key parameters from various published methods for HSYA quantification.

Table 1: Summary of Validated HPLC-UV Methods for HSYA Quantification

Biologica I Matrix	Column	Mobile Phase	Detection (nm)	Linearity Range	LLOQ	Referenc e
Rat Plasma	Hypersil BDS-C18	Acetonitri le / Aqueous Acetic Acid	320	0.51 - 101.36 μg/mL		[6]
Rat Intestines	Hypersil BDS-C18	Acetonitrile / Aqueous Acetic Acid	320	12.27 - 2454.46 μg/g	12.27 μg/g	[6]
Rat Lung	Hypersil BDS-C18	Acetonitrile / Aqueous Acetic Acid	320	0.96 - 192.20 μg/g	0.96 μg/g	[6]

| Rat Plasma | C18 | Methanol-Acetonitrile-0.7% H₃PO₄ | 403 | 0.03 - 2.56 mg/L | 30 μg/L |[10] |

Table 2: Summary of Validated LC-MS/MS Methods for HSYA Quantification



Biologica I Matrix	Column	Mobile Phase	Mass Transitio n (m/z)	Linearity Range	LLOQ	Referenc e
Human Plasma	Shim- pack VP- ODS C18	Methanol / 5mM Ammoniu m Acetate	611.2 → 491.2	1 - 1000 ng/mL	1 ng/mL	[8]
Human Plasma, Urine, CSF	Acquity UPLC BEH C18	Methanol / 0.1% Formic Acid	611.0 → 491.1	2 - 6125 ng/mL	2 ng/mL	[7]

| Rat Plasma | Not Specified | Not Specified | Not Specified | 12.5 - 10,000 ng/mL | 12.5 ng/mL | [11] |

Table 3: Selected Pharmacokinetic Parameters of HSYA

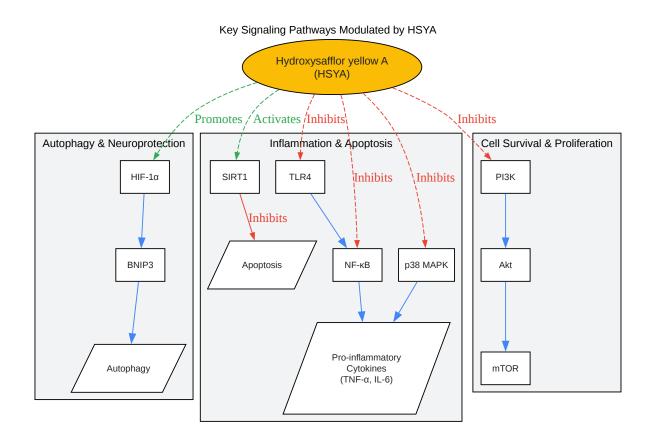
Species	Adminis tration	Dose	Cmax	Tmax	AUC (0- t)	t1/2	Referen ce
Rat	IV Injectio n	3 mg/kg	~20 mg/L	~0.05 h	~10 mg·h/L	~0.5 h	[12]
Rat	Oral Gavage	25 mg/kg	200-400 ng/mL	~0.5 h	Not Specified	Not Specified	[9]

| Human | Oral Solution | 140 mg | 127.3 ± 46.1 ng/mL | 0.6 ± 0.2 h | 234.3 ± 65.5 ng·h/mL | 1.4 ± 0.5 h |[8] |

HSYA-Modulated Signaling Pathways

HSYA exerts its therapeutic effects by modulating multiple intracellular signaling pathways, primarily related to inflammation, oxidative stress, and apoptosis.



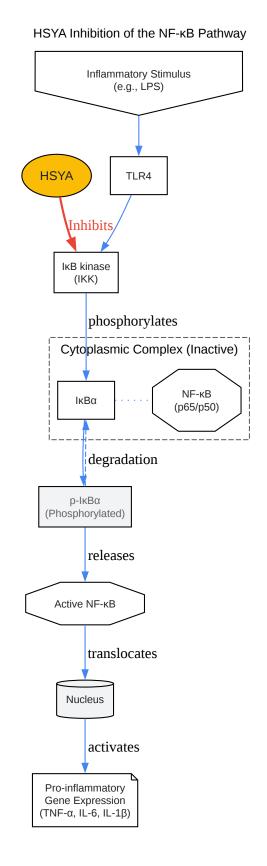


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Caption: HSYA inhibits pro-inflammatory and activates protective pathways.

HSYA has been shown to inhibit the NF-κB and p38 MAPK signaling pathways, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][13] It can also suppress the Toll-like receptor 4 (TLR4) pathway.[14] In neuroprotection, HSYA activates autophagy through the HIF-1α/BNIP3 pathway and protects against apoptosis by activating the SIRT1 signaling pathway.[15][16] Furthermore, it can regulate the PI3K/Akt/mTOR pathway, which is involved in cell survival and apoptosis.[1][3]





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Caption: HSYA blocks NF-kB activation by inhibiting IKK.



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